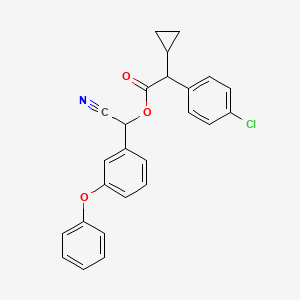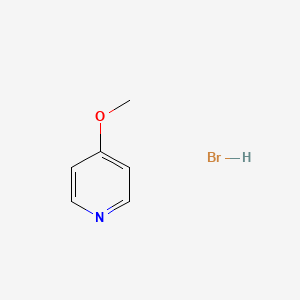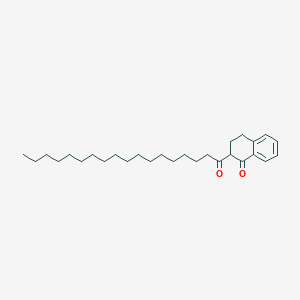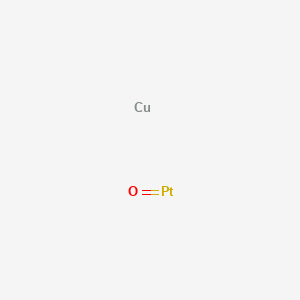
Copper--oxoplatinum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper–oxoplatinum (1/1) is a chemical compound that consists of copper and platinum atoms bonded with an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper–oxoplatinum (1/1) can be synthesized through various methods. One common approach involves the reaction of copper and platinum salts in the presence of an oxidizing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of copper–oxoplatinum (1/1) often involves large-scale chemical reactors where copper and platinum salts are mixed with an oxidizing agent. The reaction is carefully monitored to maintain optimal conditions, such as temperature, pressure, and pH levels, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Copper–oxoplatinum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents, copper–oxoplatinum (1/1) can undergo oxidation to form higher oxidation state compounds.
Reduction: Reducing agents can convert copper–oxoplatinum (1/1) to lower oxidation state compounds.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides of copper and platinum, while reduction reactions may yield elemental copper and platinum.
Applications De Recherche Scientifique
Copper–oxoplatinum (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of cancer and other diseases.
Industry: Copper–oxoplatinum (1/1) is utilized in the production of advanced materials, such as conductive coatings and nanomaterials.
Mécanisme D'action
The mechanism of action of copper–oxoplatinum (1/1) involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their function and leading to various biological effects. For example, in cancer cells, copper–oxoplatinum (1/1) may induce apoptosis (programmed cell death) by disrupting DNA replication and repair processes.
Comparaison Avec Des Composés Similaires
Copper–oxoplatinum (1/1) can be compared with other similar compounds, such as:
Copper–oxopalladium (1/1): Similar in structure but contains palladium instead of platinum. It has different catalytic and biological properties.
Copper–oxogold (1/1): Contains gold instead of platinum. It is used in different industrial applications due to its unique properties.
Uniqueness: Copper–oxoplatinum (1/1) is unique due to its combination of copper and platinum, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
64885-60-5 |
|---|---|
Formule moléculaire |
CuOPt |
Poids moléculaire |
274.63 g/mol |
Nom IUPAC |
copper;oxoplatinum |
InChI |
InChI=1S/Cu.O.Pt |
Clé InChI |
MXMQOLMKUQQNPT-UHFFFAOYSA-N |
SMILES canonique |
O=[Pt].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



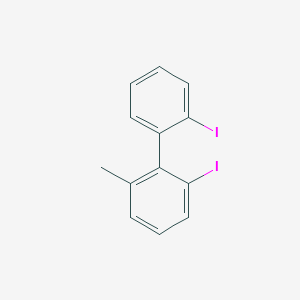
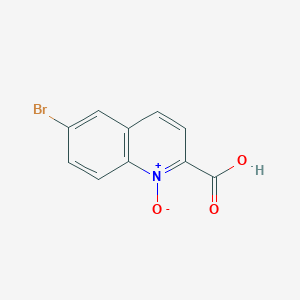

![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14488491.png)

![1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one](/img/structure/B14488503.png)

![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)

